molecular formula C14H18N2O2S B508807 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole CAS No. 496013-73-1

4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole

Katalognummer: B508807
CAS-Nummer: 496013-73-1
Molekulargewicht: 278.37g/mol
InChI-Schlüssel: ZMSMKOAXUJPOBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole is a chemical building block for synthesizing novel compounds. Its structure combines a sterically hindered 2,3,5,6-tetramethylphenylsulfonyl group with a 4-methylimidazole core, a privileged scaffold in medicinal chemistry. This sulfonyl-imidazole derivative is a versatile intermediate for constructing hybrid molecules with potential pharmacological activity. The tetramethylphenyl group may influence the compound's properties, such as its lipophilicity and metabolic stability. Researchers can utilize this reagent to prepare compounds for screening in various therapeutic areas. All products are for Research Use Only and are not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-9-6-10(2)13(5)14(12(9)4)19(17,18)16-7-11(3)15-8-16/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSMKOAXUJPOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=C(N=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

4-Methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole is a complex organic compound characterized by its imidazole core and a sulfonyl group attached to a highly substituted aromatic ring. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and other therapeutic effects. This article reviews the biological activity of this compound based on existing research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H18N2O2S
  • Molar Mass : 278.37 g/mol
  • CAS Number : 496013-73-1

The structure of this compound includes a five-membered imidazole ring and a sulfonyl moiety, which contribute to its reactivity and biological properties. The tetramethylphenyl group enhances the lipophilicity of the compound, potentially affecting its interaction with biological targets.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. A study evaluated various imidazole derivatives, including those with sulfonyl groups, against Gram-positive and Gram-negative bacteria. The results showed that several compounds demonstrated moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL for the most effective derivatives .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compound1-4Gram-positive bacteria
Other derivativesVaries (up to 10)Various strains

Anti-inflammatory Activity

Imidazole derivatives have also been studied for their anti-inflammatory effects. The presence of the sulfonyl group in this compound may enhance its anti-inflammatory properties by modulating inflammatory pathways. However, specific data on this compound's anti-inflammatory activity remains limited.

Antiurease Activity

A notable study focused on the antiurease activity of imidazole derivatives. The evaluation revealed that certain compounds exhibited potent inhibition against urease enzymes. Although specific data for this compound is not explicitly mentioned in the literature reviewed, the structural similarities suggest potential efficacy .

Case Studies and Research Findings

In a comprehensive synthesis and evaluation study involving various imidazole derivatives:

  • Compounds were screened against multiple bacterial strains.
  • The study highlighted that structural modifications significantly influenced antibacterial potency.
  • Notably, compounds with sulfonyl groups displayed enhanced activity compared to their non-sulfonyl counterparts .

Another research effort synthesized a series of imidazole derivatives and assessed their biological activities across various assays:

  • The findings indicated that many derivatives exhibited promising antimicrobial properties.
  • Among them, compounds structurally similar to this compound showed significant promise in combating drug-resistant bacterial strains .

Wissenschaftliche Forschungsanwendungen

Biological Applications

Pharmacological Potential

  • Antimicrobial Activity : Imidazole derivatives have been widely studied for their antimicrobial properties. Research indicates that modifications in the imidazole structure can enhance antibacterial and antifungal activities. The compound's structural similarity to histidine allows it to interact effectively with protein molecules, which may improve its pharmacodynamic characteristics .
  • Anti-inflammatory and Analgesic Effects : The incorporation of sulfonyl groups into imidazole derivatives has been linked to increased anti-inflammatory activity. Studies suggest that compounds with similar structures exhibit significant analgesic effects, making them potential candidates for pain management therapies .
  • Anticancer Properties : Certain imidazole derivatives have shown promise in anticancer research. Their ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented, paving the way for further exploration of 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole in cancer therapeutics .

Material Science Applications

Catalysis and Material Development

This compound may also find applications in material science due to its unique chemical properties. Its ability to act as a catalyst in organic reactions can be explored for developing new materials or enhancing existing processes in polymer chemistry.

Case Studies

Several studies have investigated the biological activities of imidazole derivatives:

  • Study on Antimicrobial Activity : A recent study highlighted the synthesis of various imidazole derivatives and their evaluation for antimicrobial activity against several pathogens. The results indicated that modifications at the 4-position significantly enhanced efficacy against resistant strains .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of sulfonamide-containing imidazoles. The findings suggested that these compounds could inhibit key inflammatory pathways and offer new therapeutic options for inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on the Imidazole Core

The target compound’s structural uniqueness lies in its 2,3,5,6-tetramethylphenylsulfonyl substituent, which distinguishes it from other imidazole derivatives:

Table 1: Key Structural Differences in Sulfonyl-Containing Imidazoles
Compound Name Imidazole Substituents Aryl Sulfonyl Group Key Properties/Applications Reference
Target Compound 4-Methyl 2,3,5,6-Tetramethylphenyl High steric hindrance, lipophilicity -
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () Benzoimidazole core Methoxyphenoxy-pyridinylmethyl Potential kinase inhibition
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole () Triazole-linked imidazoles None (non-sulfonylated) Multi-target enzyme inhibition
1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole () 4,5-Dimethyl, phenyl None Crystallographic stability studies

Key Observations :

  • The tetramethylphenylsulfonyl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy or methyl groups in and ). This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
  • Sulfonyl groups generally improve metabolic stability compared to sulfinyl or thioether analogs (as in ), which are more prone to oxidation .

Insights :

  • The target compound likely requires sulfonylation of a pre-formed imidazole intermediate using a sulfonyl chloride derivative under basic conditions.
  • Multi-step purification (e.g., column chromatography, as in ) may be necessary due to steric complexity.
Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) LogP (Predicted) Bioactivity Notes Reference
Target Compound N/A ~4.2 (estimated) Potential enzyme inhibition (unconfirmed) -
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate () 106–107 3.8 Anticancer screening candidate
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole () N/A 5.1 Fluorescence studies

Analysis :

  • The tetramethylphenylsulfonyl group likely increases LogP compared to esters or non-sulfonylated imidazoles, aligning with enhanced hydrophobicity.

Vorbereitungsmethoden

Sulfonylation via Sodium Hydride-Mediated Coupling

Reagents :

  • 4-Methylimidazole

  • 2,3,5,6-Tetramethylbenzenesulfonyl chloride

  • Sodium hydride (NaH)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)

Procedure :

  • Deprotonation : NaH (1.1–1.5 equiv) is added to anhydrous NMP under nitrogen. 4-Methylimidazole (1.0 equiv) is introduced dropwise at 20–25°C, forming the imidazolide ion.

  • Sulfonylation : A solution of 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.0 equiv) in NMP is added. The reaction is stirred at 20–25°C for 16–24 hours.

  • Workup : The mixture is quenched with ice-water, acidified with HCl (pH 1–3), and extracted with dichloromethane. The organic layer is washed with brine and concentrated.

  • Purification : Recrystallization from heptane or ethyl acetate yields the product (70–85% purity).

Key Data :

ParameterValueSource
Yield70–85%
Reaction Time16–24 hours
SolventNMP
BaseNaH

Alternative Base Systems: Potassium Carbonate

For substrates sensitive to strong bases, K₂CO₃ in DMF at 80–100°C can replace NaH. This method reduces side reactions but requires longer reaction times (48–72 hours).

Optimization Insights :

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally labile intermediates.

  • Solvent Choice : DMF enhances solubility of aryl sulfonyl chlorides but complicates purification due to high boiling points.

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 150 W) reduces reaction times to 1–2 hours with comparable yields (75–80%). This method minimizes decomposition and improves selectivity for sterically hindered substrates.

Analytical Characterization

Critical data for verifying product identity and purity:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 12H, tetramethylphenyl CH₃), 2.60 (s, 3H, imidazole CH₃), 7.05 (s, 1H, imidazole H), 7.45 (s, 2H, aromatic H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 12.4 (tetramethylphenyl CH₃), 21.8 (imidazole CH₃), 125.6–140.2 (aromatic C), 150.1 (SO₂-C).

Chromatographic Data :

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

  • Melting Point : 158–160°C.

Challenges and Mitigation Strategies

Steric Hindrance

The tetramethylphenyl group impedes sulfonylation. Solutions include:

  • Using excess sulfonyl chloride (1.2–1.5 equiv).

  • Prolonged reaction times (up to 48 hours).

Byproduct Formation

Common byproducts (e.g., disulfonylated imidazoles) are minimized by:

  • Slow addition of sulfonyl chloride.

  • Low-temperature quenching.

Comparative Analysis of Methods

MethodYield (%)TimeAdvantagesLimitations
NaH/NMP70–8516–24 hHigh efficiency, scalableSensitive to moisture
K₂CO₃/DMF60–7548–72 hMild conditionsLong reaction time
Microwave-Assisted75–801–2 hRapid, energy-efficientSpecialized equipment required

Industrial-Scale Considerations

  • Cost Efficiency : NaH is cost-prohibitive for large batches; K₂CO₃ is preferred despite lower yields.

  • Safety : Exothermic deprotonation with NaH necessitates controlled addition and cooling .

Q & A

Basic: What are the recommended synthetic routes for 4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of sulfonamide derivatives typically involves reacting a sulfonyl chloride with an imidazole derivative under controlled conditions. For example, analogous compounds like 1-methyl-1H-imidazole-4-sulfonyl chloride are synthesized by reacting 1-methylimidazole with chlorosulfonic acid in an inert atmosphere, with temperature regulation to minimize side reactions . For the target compound, the tetramethylphenyl sulfonyl chloride precursor can be prepared via cyclization reactions using Lawesson’s reagent, as demonstrated in the synthesis of thiazolyl-4-sulfonamides . Key optimization steps include:

  • Base Selection: Use triethylamine or pyridine to neutralize HCl byproducts, ensuring anhydrous conditions to prevent hydrolysis .
  • Purification: Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
  • Scalability: Continuous flow reactors improve efficiency in industrial-scale synthesis .

Advanced: How can molecular docking studies predict the interaction of this compound with enzymes like COMT or A2A adenosine receptors?

Methodological Answer:
Molecular docking can elucidate binding modes by calculating free energy values (ΔG) and inhibitory constants (Ki). For example, sulfonamide derivatives exhibit hydrogen bonding with SER508/ARG483 (COMT) and ASN358/GLU178 (A2A adenosine receptors), with ΔG values ranging from -9.22 to -11.73 kcal/mol . To apply this to the target compound:

  • Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Receptor Preparation: Retrieve crystal structures (e.g., PDB IDs 3NM2 for A2A) and optimize protonation states.
  • Validation: Compare results with known ligands (e.g., native ligands with Ki = 2.53–174.23 nM) .
  • Key Interactions: The sulfonyl group may anchor the compound to nucleophilic residues, while tetramethylphenyl enhances hydrophobic interactions with nonpolar pockets (e.g., PHE577 in COMT) .

Basic: What spectroscopic techniques effectively characterize the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., imidazole protons at δ 7.2–7.8 ppm, sulfonyl-linked methyl groups at δ 2.3–2.6 ppm) .
  • IR Spectroscopy: Confirm sulfonyl S=O stretches at 1150–1350 cm⁻¹ and imidazole C=N at 1600 cm⁻¹ .
  • Elemental Analysis: Verify C, H, N, S content (deviation <0.3% from theoretical values) .
  • Mass Spectrometry: High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 361.12) .

Advanced: What in vitro assays evaluate the antitumor potential of this compound, and how should conflicting activity data across cell lines be interpreted?

Methodological Answer:

  • Cell Line Panels: Use NCI-60 screening to assess growth inhibition (GP) across leukemia, renal, and CNS cancer lines. For example, sulfonamides show GP = 9.28–66.75% in renal cancer (RFX 393) and GP = 30.71–57.90% in CNS lines .
  • Assay Conditions: Standardize incubation times (72 hr), concentrations (1–10 µM), and MTT/WST-1 viability protocols .
  • Data Interpretation: Discrepancies may arise due to:
    • Cell-Specific Targets: Variability in sulfonamide-metabolizing enzymes (e.g., carbonic anhydrase isoforms).
    • Membrane Permeability: Tetramethyl groups may enhance lipophilicity, favoring uptake in certain lines .
    • Apoptosis Pathways: Confirm mechanisms via caspase-3/7 assays or flow cytometry .

Basic: What structural features influence its reactivity in substitution reactions?

Methodological Answer:

  • Sulfonyl Group: Electrophilic S=O bonds facilitate nucleophilic substitution (e.g., with amines or thiols) .
  • Imidazole Ring: N-1 sulfonation reduces ring basicity, directing electrophiles to C-4/C-5 positions .
  • Tetramethylphenyl Group: Steric hindrance from methyl groups may slow reactions at the sulfonamide nitrogen but stabilize intermediates .
  • Example Reaction: Substitution with piperidine yields 4-methyl-1-[(5-phenylthiazol-4-yl)sulfonyl]piperidine, a potent antitumor agent .

Advanced: How can this compound serve as a ligand in MOFs, and what coordination behaviors are anticipated?

Methodological Answer:
The tetramethylphenyl-imidazole core can act as a bridging ligand. For example, analogous compounds like 1,4-bis(imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene form MOFs with Zn(II) or Cd(II), creating 3D networks .

  • Coordination Sites: The imidazole N-3 atom binds metal nodes (e.g., Zn²⁺), while sulfonyl groups remain non-coordinating .
  • Structural Flexibility: Methyl groups induce steric effects, tuning pore sizes (e.g., 5–10 Å in [Cd(BDC)(m-bitmb)(H₂O)]) .
  • Applications: MOFs with this ligand show potential in gas storage (CO₂ uptake: 12.7 cm³/g at 298 K) or catalysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.